Et-BPE Surpasses Me-BPE by 4% ee in Dimethyl Itaconate Asymmetric Hydrogenation at Full Conversion
In a direct head-to-head comparison using [Rh(COD)₂]BF₄ catalyst precursors under identical conditions, (R,R)-Et-BPE delivered 95% ee (R) at full conversion for dimethyl itaconate, exceeding (R,R)-Me-BPE which reached only 91% ee (R). [1] The bulkier (R,R)-iPr-BPE was markedly inferior, giving 50% ee (S) with only 61% conversion after 840 minutes. [1] Thus, Et-BPE provides the optimal balance of steric bulk within the alkyl-BPE series for this substrate class.
| Evidence Dimension | Enantiomeric excess in dimethyl itaconate hydrogenation |
|---|---|
| Target Compound Data | (R,R)-Et-BPE: 100% conversion, 95% ee (R) in 30 min, S/C = 5,000 |
| Comparator Or Baseline | (R,R)-Me-BPE: 100% conversion, 91% ee (R) in 30 min; (R,R)-iPr-BPE: 61% conversion, 50% ee (S) in 840 min |
| Quantified Difference | Et-BPE outperforms Me-BPE by +4% ee; Et-BPE outperforms iPr-BPE by +45% ee and +39% conversion |
| Conditions | 2.5 M substrate in MeOH, 28 °C, 10 bar H₂, S/C = 5,000, [Rh(COD)₂]BF₄ precursor, Argonaut Endeavor parallel reactor |
Why This Matters
A 4% ee improvement at full conversion translates directly into reduced enantiomeric enrichment costs and higher isolated yields in pharmaceutical intermediate manufacture.
- [1] Pilkington, C. J.; Zanotti-Gerosa, A. Expanding the Family of Phospholane-Based Ligands: 1,2-Bis(2,5-diphenylphospholano)ethane. Org. Lett. 2003, 5, 1273–1275. View Source
